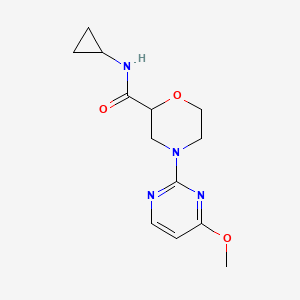![molecular formula C16H19N5O2S B15114676 4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15114676.png)
4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound featuring a pyrrolidine ring, a pyridine sulfonyl group, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the pyridine sulfonyl and pyrimidine groups . The reaction conditions often involve the use of catalysts, such as palladium, and reagents like boron compounds for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The pyridine moiety can be oxidized to form hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can modify the sulfonyl group or the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine moiety can yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyrrolidine compounds .
Scientific Research Applications
4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways . For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with 4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine.
Pyridine sulfonyl compounds: These include various sulfonylated pyridine derivatives used in medicinal chemistry.
Pyrimidine analogs: Compounds with similar pyrimidine structures, such as certain anticancer drugs.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug design and development, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N5O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methylpyrimidin-2-yl)-5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C16H19N5O2S/c1-12-4-6-18-16(19-12)20-8-13-10-21(11-14(13)9-20)24(22,23)15-3-2-5-17-7-15/h2-7,13-14H,8-11H2,1H3 |
InChI Key |
SLUDRQOYOQKQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(fluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B15114595.png)
![6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15114609.png)
![1-(2-furyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B15114615.png)
![2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B15114622.png)
![2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114626.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B15114634.png)
![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B15114641.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B15114650.png)
![N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide](/img/structure/B15114651.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B15114657.png)
![3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B15114667.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile](/img/structure/B15114691.png)

